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molecular formula C6H6F3NO5 B8502842 N-hydroxysuccinimide trifluoroacetate

N-hydroxysuccinimide trifluoroacetate

Cat. No. B8502842
M. Wt: 229.11 g/mol
InChI Key: BAZMLBSPTUGCFA-UHFFFAOYSA-N
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Patent
US08778626B2

Procedure details

N-hydroxysuccinimide trifluoroacetate was prepared by stirring N-hydroxysuccinimide (NHS) and 4 eq trifluoroacetic anhydride for 5 h. The mixture was concentrated under reduced pressure and further dried under high vacuum overnight. The product was obtained as a white, highly hygroscopic solid and stored in an anhydrous desiccator before use. The obtained approximately 1.1 g 2,2′-(hex-5-ynylazanediyl)diacetic acid was activated by 2.4 eq N-hydroxysuccinicimide trifluoroacetate in 10 mL anhydrous DMF under a stream of dry N2. The mixture was stirred overnight and monitored by TLC using hexanes:ethyl acetate (=2:1) as the mobile phase. After completion of the reaction, the mixture was concentrated to approximately 500 μL by rotary evaporation and subjected to flash chromatography using hexanes:ethyl acetate (=2:1) as the mobile phase. The final product, NHS-activated 2,2′-(hex-5-ynylazanediyl)diacetic acid (CXL-1) was concentrated by rotary evaporation, and obtained as a pale yellow oil. Several 200 μL aliquots of 50 mM stock solution dissolved in anhydrous dimethyl sulfoxide (DMSO) were prepared and stored at −80° C. The sealed stock aliquots were opened immediately before use, and NHS activation was verified by ESI-MS in 100% ACN. ESI-MS [M+H]+ m/z 408.1, [M+Na]+ m/z 420.0. This reaction yield can be improved by adding stoichiometric equivalents of triethylamine.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
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Type
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Reaction Step Two
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Type
solvent
Reaction Step Three
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Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2,2′-(hex-5-ynylazanediyl)diacetic acid
Quantity
1.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
10 mL
Type
solvent
Reaction Step Nine
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[F:9][C:10]([F:21])([F:20])[C:11]([O:13]C(=O)C(F)(F)F)=[O:12].C(N(CC(O)=O)CC(O)=O)CCCC#C.FC(F)(F)C([O-])=O.N#N>CN(C=O)C.CS(C)=O.C(#N)C.C(N(CC)CC)C.C(OCC)(=O)C>[F:9][C:10]([F:21])([F:20])[C:11]([OH:13])=[O:12].[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8] |f:10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
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Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Five
Name
2,2′-(hex-5-ynylazanediyl)diacetic acid
Quantity
1.1 g
Type
reactant
Smiles
C(CCCC#C)N(CC(=O)O)CC(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)[O-])(F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Nine
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Ten
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
further dried under high vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product was obtained as a white, highly hygroscopic solid
CUSTOM
Type
CUSTOM
Details
stored in an anhydrous desiccator before use
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to approximately 500 μL by rotary evaporation
CONCENTRATION
Type
CONCENTRATION
Details
The final product, NHS-activated 2,2′-(hex-5-ynylazanediyl)diacetic acid (CXL-1) was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
obtained as a pale yellow oil
CUSTOM
Type
CUSTOM
Details
were prepared
CUSTOM
Type
CUSTOM
Details
stored at −80° C
CUSTOM
Type
CUSTOM
Details
This reaction yield can

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(=O)O)(F)F.ON1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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